molecular formula C11H15NO2 B11718606 (2-Phenylmorpholin-3-yl)methanol CAS No. 62159-58-4

(2-Phenylmorpholin-3-yl)methanol

Cat. No.: B11718606
CAS No.: 62159-58-4
M. Wt: 193.24 g/mol
InChI Key: GZHZUQWMNICNJP-UHFFFAOYSA-N
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Description

(2-Phenylmorpholin-3-yl)methanol is a chemical compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol . It is a derivative of morpholine, a heterocyclic amine that is widely used in various chemical applications. The compound features a phenyl group attached to the morpholine ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Phenylmorpholin-3-yl)methanol typically involves the reaction of 2-phenylmorpholine with formaldehyde under acidic conditions. This reaction leads to the formation of the desired product through a Mannich-type reaction. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and distillation.

Chemical Reactions Analysis

Types of Reactions

(2-Phenylmorpholin-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylmorpholinone, while reduction could produce phenylmorpholine.

Scientific Research Applications

(2-Phenylmorpholin-3-yl)methanol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of (2-Phenylmorpholin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain kinases involved in cell cycle regulation, leading to antiproliferative effects .

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A simpler analog without the phenyl group.

    Phenylmorpholine: Lacks the hydroxyl group present in (2-Phenylmorpholin-3-yl)methanol.

Uniqueness

This compound is unique due to the presence of both the phenyl and hydroxyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

62159-58-4

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

(2-phenylmorpholin-3-yl)methanol

InChI

InChI=1S/C11H15NO2/c13-8-10-11(14-7-6-12-10)9-4-2-1-3-5-9/h1-5,10-13H,6-8H2

InChI Key

GZHZUQWMNICNJP-UHFFFAOYSA-N

Canonical SMILES

C1COC(C(N1)CO)C2=CC=CC=C2

Origin of Product

United States

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